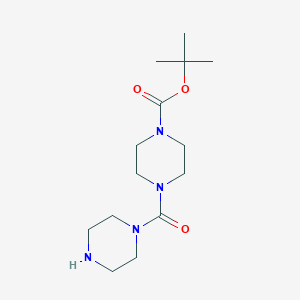

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate

Description

Introduction to Piperazine-Carbonyl Hybrid Systems

Structural Motifs and Functional Significance

The structural core of tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate features two piperazine rings interconnected via a carbonyl group, with one piperazine moiety protected by a tert-butyl carbamate group. This arrangement confers distinct advantages:

- Piperazine Backbone : The dual piperazine rings provide conformational flexibility and solubility in polar solvents, critical for interactions with biological targets. Each piperazine contributes six-membered ring geometry, enabling stable hydrogen bonding and cation-π interactions.

- Carbonyl Linker : The carbonyl group (C=O) acts as a hydrogen bond acceptor, enhancing binding affinity to enzymatic active sites or receptor pockets. Its sp²-hybridized oxygen atom also introduces electronic polarization, facilitating charge transfer in supramolecular assemblies.

- tert-Butyl Carbamate : This bulky substituent serves dual roles: (1) steric protection of the amine group during synthetic modifications, and (2) modulation of lipophilicity to improve blood-brain barrier permeability in drug candidates.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆N₄O₃ |

| Molecular Weight | 298.39 g/mol |

| Topological Polar Surface Area | 67.8 Ų (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

Data derived from spectroscopic analyses confirm these features. ¹H NMR spectra reveal characteristic signals: δ 1.42 ppm (tert-butyl methyl groups), 3.40–3.70 ppm (piperazine methylene protons), and 3.90–4.10 ppm (carbonyl-adjacent CH₂ groups). Infrared spectroscopy identifies key functional groups, including a C=O stretch at 1680 cm⁻¹ and a C-O ester vibration at 1240 cm⁻¹.

Historical Context in Medicinal and Materials Chemistry

Piperazine-carbonyl hybrids trace their origins to mid-20th-century drug discovery, where piperazine emerged as a privileged scaffold due to its balanced basicity and metabolic stability. Early applications focused on antipsychotics (e.g., trifluoperazine) and antifungals. The introduction of carbonyl linkers marked a paradigm shift, enabling modular synthesis of dual-target inhibitors.

- Enzyme Inhibition : In Alzheimer’s disease research, piperazine derivatives like 1-(1,4-benzodioxane-2-carbonyl)piperazine demonstrated acetylcholinesterase (AChE) inhibition via dual-site binding—a strategy replicated in this compound derivatives.

- Antimicrobial Agents : Substituted chalcone-piperazine hybrids exhibited potent activity against drug-resistant pathogens, leveraging the carbonyl group’s electron-withdrawing effects to disrupt microbial cell membranes.

- Materials Science : In polymer chemistry, piperazine-carbonyl motifs enhance thermal stability in polyamides, while the tert-butyl group improves solubility during processing.

Research Gaps and Emerging Opportunities

Despite progress, critical challenges persist:

- Stereoelectronic Optimization : The tert-butyl group’s impact on piperazine ring puckering and carbonyl polarization remains underexplored. Computational studies could elucidate how steric effects modulate bioactivity.

- Targeted Drug Delivery : While the compound’s TPSA (67.8 Ų) suggests blood-brain barrier permeability, its utility in neurological drug conjugates (e.g., antibody-drug conjugates) warrants validation.

- Sustainable Synthesis : Current routes rely on dichloromethane and dimethylformamide; greener alternatives (e.g., mechanochemical synthesis) could reduce environmental impact.

Table 2: Comparative Analysis of Piperazine-Carbonyl Derivatives

Future research should prioritize structure-activity relationship (SAR) studies to map the pharmacophoric contributions of each subunit. Additionally, leveraging cryo-EM to visualize interactions with G protein-coupled receptors (GPCRs) could unlock new therapeutic avenues.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-10-8-17(9-11-18)12(19)16-6-4-15-5-7-16/h15H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERBITYCANEVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203520-35-8 | |

| Record name | tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Amide Coupling in Solution-Phase Synthesis

The most widely reported method involves sequential Boc protection, amide coupling, and deprotection. A representative protocol from EP2824098B1 outlines:

Boc Protection of Piperazine :

Piperazine-1-carboxylic acid tert-butyl ester is prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step achieves selective mono-Boc protection with >90% yield.Carbonyl Bridging via HBTU-Mediated Coupling :

The Boc-protected piperazine (1 equiv) is reacted with piperazine (1.2 equiv) using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in dimethylacetamide (DMA) at 18°C for 18 hours. The reaction mixture is purified via preparative HPLC to isolate the target compound in 65–72% yield.

Key Reaction Parameters :

| Parameter | Condition |

|---|---|

| Coupling Agent | HBTU |

| Base | DIPEA |

| Solvent | DMA |

| Temperature | 18–25°C |

| Reaction Time | 16–24 hours |

Flow Chemistry for Enhanced Efficiency

Russell et al. demonstrated a microwave-assisted flow approach to synthesize analogous Boc-piperazine derivatives:

- Continuous Flow Setup :

A stream of mono-Boc-piperazine (0.93 g, 5.0 mmol) in DMF and 4-fluoronitrobenzene (352 mg, 2.5 mmol) in DMF is passed through a Vapourtec R2+ system at 120°C and 8 bar. This method reduces reaction time to 30 minutes but yields 36% due to competing side reactions.

Advantages :

- Reduced solvent usage (50% less vs. batch)

- Scalability for multi-gram production

Deprotection and Functionalization

Acidolytic Boc Removal

The tert-butyl group is cleaved using 6 M HCl in ethanol (1 hour, room temperature), followed by basification with aqueous ammonia (pH 9) and extraction into DCM. This step achieves quantitative deprotection without degrading the amide linkage.

Downstream Derivatization

The deprotected intermediate undergoes acylations or alkylations. For example, cyclopropanecarbonyl chloride (1.1 equiv) in acetonitrile with DIPEA (2.5 equiv) at 0–5°C yields 4-(cyclopropanecarbonyl) derivatives, critical for kinase inhibitor synthesis.

Analytical Validation and Purity Optimization

Chromatographic Profiling

Spectroscopic Characterization

- ¹H NMR (CDCl₃, 400 MHz): δ 1.49 (s, 9H, Boc-CH₃), 3.41–3.62 (m, 8H, piperazine-H), 2.96 (m, 4H, piperazine-H).

- ¹³C NMR : δ 154.8 (C=O, Boc), 79.8 (C(CH₃)₃), 51.2–44.3 (piperazine-C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Solution-Phase HBTU | 65–72 | ≥95 | High | Moderate (DMA use) |

| Flow Chemistry | 36–45 | 90–92 | Medium | Low (reduced solvent) |

| Microwave-Assisted | 50–58 | 93–95 | Low | Moderate |

Critical Observations :

- HBTU-mediated coupling offers superior yields but requires toxic DMA.

- Flow methods enhance green chemistry metrics but necessitate specialized equipment.

Industrial Applications and Pharmacological Relevance

This compound serves as a precursor to PARP and kinase inhibitors. Its bifunctional design allows simultaneous targeting of enzymatic active sites and allosteric pockets, as evidenced in preclinical studies for oncology therapeutics.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

Coupling Reactions: It can be used in Buchwald-Hartwig coupling reactions with aryl halides to form arylated piperazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate are used.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active piperazine moiety upon metabolic activation. The piperazine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences and similarities between the target compound and analogous piperazine derivatives, categorized by structural motifs and applications.

Heterocyclic Attachments

Functional Group Variations

- Key Insight: The target’s carbonyl group enables amide bond formation, similar to nitrophenoxy derivatives, but lacks the electron-withdrawing or donating groups (e.g., nitro, sulfonamide) that enhance target affinity in enzyme inhibitors .

Biological Activity

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate, also known by its CAS number 887587-18-0, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 297.39 g/mol. The compound is typically stored in a sealed container at temperatures between 2-8°C to maintain its integrity and potency .

Antimicrobial Properties

Recent studies have indicated that compounds containing piperazine moieties exhibit significant antimicrobial activities. For instance, derivatives of piperazine have been synthesized and evaluated for their efficacy against various bacterial strains. In particular, piperazine-based compounds have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL .

Anti-Tubercular Activity

Research has demonstrated that certain piperazine derivatives possess potent anti-tubercular properties. A study highlighted the synthesis of substituted piperazine derivatives that were evaluated for their activity against Mycobacterium tuberculosis H37Rv. Among these compounds, some exhibited MIC values as low as 0.3 μM, indicating their potential as effective anti-TB agents . The structural similarity of this compound to these active derivatives suggests it may also possess similar activity.

Synthetic Approaches

The synthesis of this compound typically involves the coupling of tert-butyl ester with piperazine derivatives under basic conditions. This method allows for the introduction of various substituents that can enhance biological activity .

Case Study 1: Piperazine Derivatives in Antimicrobial Research

A recent investigation into piperazine derivatives revealed that modifications to the piperazine ring could significantly influence antimicrobial efficacy. One study reported a series of compounds where structural variations led to enhanced activity against resistant strains of bacteria, underscoring the importance of chemical modifications in drug development .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In SAR studies focusing on piperazine-based compounds, it was found that the presence of specific functional groups could enhance binding affinity to target proteins involved in bacterial resistance mechanisms. This insight could be pivotal for developing new therapeutic agents based on this compound .

Data Table: Biological Activities of Piperazine Derivatives

Q & A

Q. What are the key considerations for optimizing the synthesis yield of tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate?

Methodological Answer: Optimizing synthesis yield requires precise control of reaction parameters:

- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane or THF) to enhance nucleophilicity and stabilize intermediates .

- Catalyst/Base Choice: Triethylamine or sodium carbonate effectively neutralizes byproducts (e.g., HCl) during coupling reactions .

- Temperature Control: Maintain reactions at 0–25°C to minimize side reactions like hydrolysis of the tert-butyl carbamate group .

- Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: Combine multiple techniques for robust validation:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., piperazine ring integration, tert-butyl group at δ ~1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₆H₂₈N₄O₃) and detects isotopic patterns .

- HPLC-PDA: Assesses purity (>95%) and detects trace impurities via UV absorption profiles .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation and purity .

- Acid-Base Extraction: Leverage the compound’s basicity by washing crude products with dilute HCl to remove neutral impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

- Cross-Validation: Compare NMR data with computationally predicted spectra (e.g., DFT calculations) to confirm peak assignments .

- Isotopic Labeling: Use deuterated analogs to distinguish overlapping signals (e.g., piperazine NH vs. solvent peaks) .

- X-ray Crystallography: Resolve ambiguous stereochemistry by solving the crystal structure, though challenges like twinning may require SHELXL refinement .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Substituent Variation: Systematically modify the piperazine carbonyl or tert-butyl group to assess impact on biological targets (e.g., receptor binding assays) .

- Biological Assays: Pair synthetic analogs with enzyme inhibition studies (e.g., IC₅₀ determination) or cellular uptake assays to correlate structure with activity .

- Statistical Modeling: Apply multivariate analysis (e.g., QSAR) to identify critical physicochemical parameters (e.g., logP, H-bond donors) .

Q. How can low reactivity in nucleophilic substitution reactions involving this compound be troubleshooted?

Methodological Answer:

- Activating Agents: Introduce coupling agents (e.g., HATU or EDC) to enhance electrophilicity of the carbonyl group .

- Solvent Optimization: Switch to DMF or DMSO to stabilize transition states and improve reaction kinetics .

- Microwave-Assisted Synthesis: Apply controlled microwave irradiation to reduce reaction time and bypass kinetic barriers .

Q. What methodologies determine the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to extremes (e.g., 0.1M HCl/NaOH, 40–80°C) and monitor degradation products via LC-MS .

- Kinetic Stability Assays: Calculate half-life (t₁/₂) under physiological conditions (pH 7.4, 37°C) using UV-Vis spectrophotometry .

- Solid-State Stability: Perform thermogravimetric analysis (TGA) to assess decomposition thresholds and hygroscopicity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Polymorphism: Screen crystallization solvents (e.g., acetone/hexane) to isolate thermodynamically stable forms .

- Twinning: Use SHELXL’s TWIN command to refine twinned crystals and resolve overlapping reflections .

- Crystal Hydration: Conduct vapor diffusion methods with controlled humidity to prevent hydrate formation .

Q. How is the biological activity of this compound assessed in target validation studies?

Methodological Answer:

- In Vitro Binding Assays: Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs) .

- Enzyme Inhibition: Determine IC₅₀ values via colorimetric substrates (e.g., p-nitrophenol release for hydrolases) .

- Cellular Uptake: Label the compound with ³H or ¹⁴C isotopes and quantify intracellular accumulation using scintillation counting .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450) .

- MD Simulations: Run GROMACS simulations to assess stability of ligand-target complexes over nanosecond timescales .

- Pharmacophore Modeling: Identify essential interaction features (e.g., H-bond acceptors) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.